Acitretin

概要

説明

準備方法

合成経路と反応条件

アキトレチンの合成には、重要な中間体の調製から始まるいくつかのステップが含まれます。 一般的な方法の1つは、3-ホルミル-クロトン酸ブチルエステルを、5-(4-メトキシ-2,3,6-トリメチルフェニル)-3-メチル-ペンタ-2,4-ジエン-1-トリフェニルホスホニウムブロミドと、穏やかな無機塩基の存在下で反応させることです . 得られた化合物を次にヨウ素で処理して、望ましくないシス異性体を目的のトランス異性体に異性化することにより、高純度のアキトレチンが得られます .

工業生産方法

アキトレチンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を厳密に制御することが含まれます。 クロマトグラフィーなどの特殊な機器と技術を使用すると、最終生成物を単離して精製することができます .

化学反応の分析

反応の種類

アキトレチンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、その代謝と治療効果にとって重要です。

一般的な試薬と条件

アキトレチンを含む反応に使用される一般的な試薬には、穏やかな無機塩基、ヨウ素、ジメチルホルムアミドなどの溶媒が含まれます . 条件は、目的の反応経路を確保し、副反応を最小限に抑えるために慎重に制御されます。

形成される主要な生成物

アキトレチンの反応から形成される主要な生成物には、その代謝物が含まれ、これはその生物活性にとって不可欠です。 これらの代謝物は、肝臓での酸化および還元反応によって形成されます .

科学研究の応用

アキトレチンは、幅広い科学研究の応用があります。

化学: レチノイド化学とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます.

生物学: 細胞分化と増殖、特に皮膚細胞における役割が調査されています.

科学的研究の応用

Acitretin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.

Biology: Investigated for its role in cell differentiation and proliferation, particularly in skin cells.

Medicine: Primarily used in the treatment of severe psoriasis and other skin disorders.

作用機序

アキトレチンは、遺伝子転写を調節する核レセプターに結合することによりその効果を発揮します。 角化細胞の分化を誘導し、表皮の過形成を軽減することにより、細胞の再生を遅らせます . 分子標的には、RXRやRARなどのレチノイドレセプターが含まれ、これらは皮膚細胞の成長サイクルを正常化するのに役立ちます .

類似の化合物との比較

類似の化合物

エトレチナート: アキトレチンの前駆体であり、半減期が長く、副作用がより深刻です.

イソトレチノイン: 重症のニキビに使用される別のレチノイドであり、作用機序と治療プロファイルが異なります.

アキトレチンの独自性

アキトレチンは、エトレチナートと比較して半減期が短いため、長期使用に適した安全な選択肢となっています . 皮膚細胞の成長と分化に関与するレチノイドレセプターを特異的に標的とする能力により、重症の乾癬およびその他の皮膚疾患の治療に非常に効果的です .

類似化合物との比較

Similar Compounds

Etretinate: A precursor to acitretin, with a longer half-life and more severe side effects.

Isotretinoin: Another retinoid used for severe acne, with a different mechanism of action and therapeutic profile.

Tretinoin: Used for acne and acute promyelocytic leukemia, with a focus on cell differentiation and proliferation.

Uniqueness of this compound

This compound is unique due to its shorter half-life compared to etretinate, making it a safer option for long-term use . Its ability to specifically target retinoid receptors involved in skin cell growth and differentiation makes it highly effective for treating severe psoriasis and other skin disorders .

生物活性

Acitretin, a second-generation retinoid, is primarily utilized in the treatment of severe psoriasis and other keratinization disorders. As a synthetic derivative of vitamin A, it exhibits significant biological activity through its interaction with nuclear receptors and modulation of gene expression. This article delves into the pharmacodynamics, mechanisms of action, clinical applications, and case studies related to this compound.

This compound's biological activity is largely attributed to its ability to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), influencing the transcription of genes involved in skin cell proliferation and differentiation. The compound operates through several key mechanisms:

- Gene Expression Modulation : this compound activates RAR and RXR subtypes (α, β, and γ), leading to changes in protein synthesis associated with keratinization and inflammation .

- Inhibition of Keratinocyte Proliferation : Studies show that this compound effectively reduces the proliferation of various tumor cell lines, including breast cancer (T47D and MCF-7) and squamous carcinoma cells (SCC4, SCC15, A431) while being more potent than its predecessor etretinate .

- Immune Function Regulation : this compound has been observed to modulate immune responses by inhibiting lymphocyte proliferation in vitro, thereby affecting inflammatory processes associated with psoriasis .

Pharmacokinetics

This compound displays a high degree of protein binding (>99.9%), primarily to albumin. Its bioavailability ranges from 36% to 95%, with peak plasma concentrations occurring approximately 2-3 hours post-administration. The mean terminal elimination half-life is reported between 2.5 to 6.7 hours for this compound itself, while its active metabolite, 13-cis-acitretin, has a significantly longer half-life of 50-60 hours .

Clinical Applications

This compound is indicated for several dermatological conditions:

- Psoriasis : It is particularly effective for pustular psoriasis and psoriatic erythroderma. Its efficacy in plaque psoriasis is moderate .

- Keratinization Disorders : this compound normalizes cell differentiation in various keratinization disorders by reducing the thickness of the cornified layer of the skin .

Case Studies

-

Case Report on Erythrodermic Psoriasis :

A retrospective study indicated that this compound monotherapy was effective in patients with erythrodermic psoriasis that developed from psoriasis vulgaris. Patients showed significant improvement in skin condition without severe adverse effects . -

Acute Overdose Incident :

A case involving a 55-year-old male who inadvertently took an overdose (15 tablets of 25 mg each) resulted in no acute toxicity or liver dysfunction after treatment with activated charcoal. This highlights this compound's relative safety profile even in cases of overdose .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

特性

IUPAC Name |

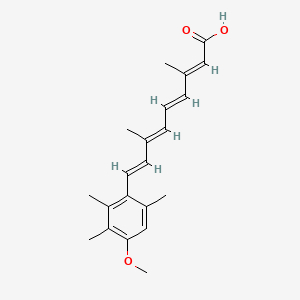

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。